B1574848 FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Número de catálogo: B1574848
Peso molecular: 3692.15
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS (Catalog No. HY-P1229) is a synthetic peptide derivative of Exendin-4, a 39-amino acid peptide originally isolated from the saliva of the Gila monster (Heloderma suspectum). Exendin-4 is a well-characterized glucagon-like peptide-1 receptor (GLP-1R) agonist with an IC50 of 3.22 nM, widely used in diabetes research and therapeutics . The derivative FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS retains structural similarities to Exendin-4 but includes modifications that may influence receptor binding affinity, stability, or metabolic effects.

Propiedades

Peso molecular

3692.15

Secuencia

One Letter Code: FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS

Origen del producto

United States

Comparación Con Compuestos Similares

Key Characteristics :

  • Purity : 98.01% (HPLC) .
  • Clinical Status: No clinical development reported, indicating its use is restricted to preclinical research .
  • Storage : Stable at -20°C for up to three years in powder form; reconstituted solutions should be stored at -20°C and used within one month .
  • Therapeutic Potential: Suggested to act as a dual GLP-1/glucagon receptor agonist, which could enhance its metabolic effects compared to single-target agonists .

FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS belongs to a class of GLP-1R agonists and Exendin-4 derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS and Analogues
Compound Structure/Modification Molecular Weight Purity Clinical Status Key Targets
FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS Exendin-4 derivative with extended C-terminal sequence 3692.15 g/mol 98.01% Preclinical GLP-1R, glucagon receptor
Exendin-4 (Exenatide) Native 39-amino acid peptide 4186.6 g/mol 98.96% Phase 4 (approved for diabetes) GLP-1R
GTFTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS Exendin-4 derivative with N-terminal extension 3831.3 g/mol Not reported Preclinical GLP-1R, glucagon receptor
Liraglutide Fatty acid-acylated GLP-1 analogue 3751.2 g/mol >99% Approved (diabetes/obesity) GLP-1R
Semaglutide PEGylated GLP-1 analogue 4113.6 g/mol >99% Approved (diabetes/obesity) GLP-1R
Key Findings :

Structural Modifications :

  • FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS differs from Exendin-4 by its extended C-terminal sequence (GGPSSGAPPPS), which may enhance protease resistance or receptor interaction .
  • In contrast, Liraglutide and Semaglutide incorporate fatty acid or PEG modifications to prolong half-life, a feature absent in FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS .

Clinical Progress :

  • Exendin-4 derivatives like Exenatide have achieved clinical success, while FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS remains in preclinical stages due to unverified efficacy or safety .

Purity and Availability :

  • FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS is available in research-grade quantities (1–10 mg), whereas approved drugs like Liraglutide are produced at scale with higher purity (>99%) .

Table 2: Functional Comparison of Dual GLP-1/Glucagon Receptor Agonists
Compound Receptor Affinity (IC50) Half-Life (in vivo) Metabolic Effects
FTSDVSKQMEEEAVRLFIEWLKNGGPSSGAPPPS Not reported Not reported Hypothesized dual agonism
Cotadutide GLP-1R: 0.56 nM; GCGR: 4.2 nM 6–8 hours Reduces hepatic fat, improves glycemia
MEDI0382 GLP-1R: 0.8 nM; GCGR: 4.3 nM 10–12 hours Promotes weight loss, glucose control

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.